1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a benzodiazole core, a pyrrolidinone ring, and a dimethylphenoxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps. One common approach is to start with the preparation of the benzodiazole core, followed by the introduction of the pyrrolidinone ring and the dimethylphenoxypropyl side chain. Key reactions may include:
Cyclization reactions: to form the benzodiazole core.
N-alkylation: to introduce the butyl group.
Etherification: to attach the dimethylphenoxypropyl side chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the benzodiazole core and the dimethylphenoxypropyl side chain.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Materials Science: It could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Biological Studies: The compound may be used to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- 1-butyl-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Uniqueness
1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific substitution pattern on the phenoxypropyl side chain. This unique structure may confer distinct properties and activities compared to similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
1-butyl-4-[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O2/c1-4-5-13-28-18-21(17-25(28)30)26-27-23-9-6-7-10-24(23)29(26)14-8-15-31-22-12-11-19(2)20(3)16-22/h6-7,9-12,16,21H,4-5,8,13-15,17-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMKNYRKQHAYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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